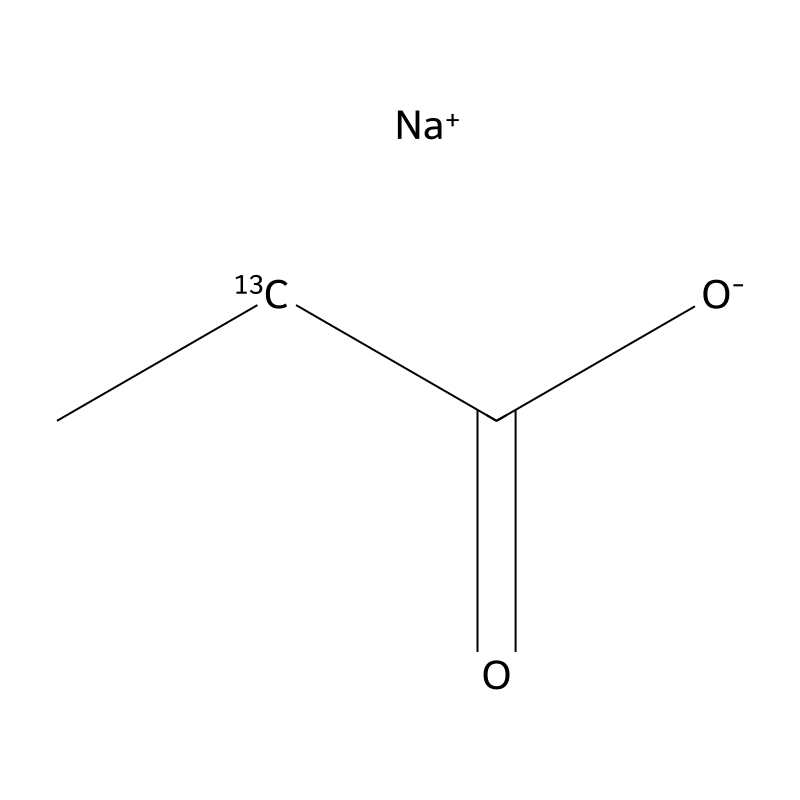

Sodium propionate-2-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tracing Metabolic Pathways

Sodium propionate-2-13C can be used to trace the metabolic pathways of propionate in living organisms. Propionate is a short-chain fatty acid produced by gut bacteria during the fermentation of dietary fibers. Scientists can administer sodium propionate-2-13C to cells or organisms and then use MS to track the incorporation of the 13C label into different cellular metabolites. This allows researchers to identify the pathways propionate undergoes within the system [].

Here are some specific examples of how sodium propionate-2-13C is used in metabolic tracing:

Sodium propionate-2-13C is a sodium salt of propionic acid where the carbon atom at position 2 is replaced with a carbon-13 isotope. This compound is primarily used in scientific research, particularly in metabolic studies and reaction mechanisms, due to its isotopic labeling capabilities. The presence of the carbon-13 isotope allows researchers to trace metabolic pathways and understand biochemical processes more effectively. Sodium propionate-2-13C has a molecular formula of and is characterized by its stability and solubility in water, making it suitable for various laboratory applications.

- Oxidation: This compound can be oxidized to produce carbon dioxide and water. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Sodium propionate-2-13C can be reduced to form propanol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: It can undergo nucleophilic substitution reactions where the carboxylate group is replaced by other nucleophiles, with typical reagents including alkyl halides and acid chlorides.

Sodium propionate-2-13C exhibits various biological activities, primarily related to its role as a metabolic tracer. It is utilized in tracer studies to track metabolic processes in living organisms. Research indicates that sodium propionate supplementation may influence energy metabolism and lipid oxidation, making it relevant for studies on metabolic disorders and dietary interventions . Additionally, it has been shown to enhance nitrogen utilization in livestock, indicating its potential benefits in agricultural applications .

The synthesis of sodium propionate-2-13C typically involves the neutralization of propionic acid-2-13C with sodium hydroxide. The reaction occurs in an aqueous solution where the isotopically labeled propionic acid is dissolved and reacted with an equimolar amount of sodium hydroxide to produce the sodium salt. This method can be scaled for industrial production, although specific large-scale methods are less documented.

Sodium propionate-2-13C has several applications across different fields:

- Scientific Research: It is widely used in studies of metabolic pathways and reaction mechanisms due to its isotopic labeling.

- Biology: Employed as a tracer in metabolic studies to understand biochemical processes.

- Medicine: Utilized in research related to metabolic disorders and drug metabolism.

- Agriculture: Used as a feed supplement to improve nitrogen utilization in livestock .

Sodium propionate-2-13C can be compared with other isotopically labeled compounds, particularly those related to propionic acid. Here are some similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Sodium propionate-1-13C | Labeled at the first carbon position | Provides insights into first-carbon metabolism |

| Sodium propionate-1,2-13C2 | Labeled at both first and second carbon positions | Offers detailed information on complex pathways |

| Sodium propionate-13C3 | Labeled at all three carbon positions | Useful for comprehensive metabolic studies |

Uniqueness: Sodium propionate-2-13C is unique due to its specific labeling at the second carbon position, which allows researchers to focus on metabolic processes involving this particular site. This specificity enhances the precision of tracer studies compared to single-labeled compounds, making it especially valuable in complex biochemical research.

Chemical Synthesis and Reaction Mechanisms

The synthesis of sodium propionate-2-¹³C involves two primary steps: isotopic labeling of propionic acid and neutralization to form the sodium salt.

Isotopic Labeling of Propionic Acid

Propionic acid is synthesized through fermentation or chemical routes, with isotopic labeling achieved by incorporating ¹³C into the carbon chain. Key methods include:

- Fermentation with labeled substrates: Microorganisms such as Pelobacter propionicus ferment ethanol or other substrates labeled with ¹³C. For example, [1-¹³C]ethanol yields propionate with ¹³C at the carboxyl (C-1) and methyl (C-3) positions, but subsequent chemical modifications are required to isolate the 2-¹³C-labeled product.

- Chemical synthesis: Propionic acid is synthesized via oxidation of 1-propanol or hydrocarbonylation of ethylene. Labeled ¹³C is introduced at the C-2 position using ¹³C-enriched precursors, such as ¹³C-labeled ethylene or propionaldehyde.

Neutralization to Sodium Salt

The labeled propionic acid undergoes neutralization with sodium hydroxide (NaOH) to form sodium propionate-2-¹³C:

$$

\text{CH}3\text{-}^{13}\text{CH}2\text{-COOH} + \text{NaOH} \rightarrow \text{CH}3\text{-}^{13}\text{CH}2\text{-COO}^- \text{Na}^+ + \text{H}_2\text{O}

$$

This reaction is straightforward, with high yields under basic conditions.

Industrial Production Methods and Scalability

Industrial production prioritizes cost-efficiency and scalability. Key methods include:

Continuous fermentation using immobilized bacteria or spin filters achieves high cell densities (up to 99.7 g/L dry weight), enabling efficient ¹³C incorporation. Chemical synthesis, while scalable, depends on the availability of ¹³C-labeled intermediates, which are costly and less abundant.

Isotopic Purity and Purification Techniques

Isotopic purity (≥99 atom% ¹³C) is critical for accurate tracer studies. Purification methods include:

CF₄ distillation is particularly advantageous for industrial applications, as it avoids handling toxic or flammable intermediates like CO. Post-synthesis purification often employs ion chromatography to verify sodium content and confirm the absence of impurities.

Sodium propionate-2-13C, a stable isotope-labeled compound with the molecular formula CH3[13CH2]COONa, serves as a valuable tracer in isotope ratio mass spectrometry applications [1] [2]. This compound contains a carbon-13 isotope specifically at the second carbon position, making it ideal for metabolic and environmental studies that require precise tracking of carbon movement through biological systems [3].

Isotope ratio mass spectrometry enables high-precision measurement of the stable isotope content in sodium propionate-2-13C by converting the sample to simple gases before introduction to the mass spectrometer [4]. During analysis, an electron impact source ionizes the sample-derived gas, which is then accelerated down a flight tube, separated by mass, and quantified using Faraday cups [4]. This technique allows for the detection of even very small isotopic fractionation associated with physical, chemical, and biological transformations [4] [5].

The precision of IRMS measurements for carbon isotopes is remarkably high, with typical values of ±0.3‰ for as little as 1 nmol carbon [3]. This level of precision is necessary for natural abundance work where the maximum range of isotopic ratios is usually 20‰ or less, but it also means that very low label incorporations can be detected in tracer studies using sodium propionate-2-13C [3] [5].

| Parameter | Typical Value | Notes |

|---|---|---|

| Precision for δ13C | ±0.3‰ | For natural abundance work [3] |

| Detection limit | ~1 nmol carbon | For GC-c-IRMS systems [3] |

| Accuracy for δ13C | ±0.1-0.2‰ (1σ) | For sample sizes >700 ngC [6] |

| Precision range | ±0.16‰ to ±0.41‰ | Based on 5-10 replicate measurements [7] |

Research has demonstrated that IRMS analysis of sodium propionate-2-13C can be used to assess metabolic pathway activity, particularly in disorders of propionate metabolism [8]. A study utilizing 1-13C-propionate breath testing showed that propionate oxidative capacity predicts disease severity and clinical outcomes in methylmalonic acidemia, highlighting the diagnostic value of isotopically labeled propionate compounds [8].

The analytical results of carbon reference materials analyzed by IRMS typically show an accuracy of -2.801 × 10‰ ± 0.01‰ (2σ) and a precision of 0.009‰ in the mass range from 0.008 μg to 0.162 μg [5]. These values of accuracy and precision are higher than those reported by other analytical methods, making IRMS an excellent choice for sodium propionate-2-13C analysis [5].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance spectroscopy provides essential information about the number and character of carbon atoms in sodium propionate-2-13C, which is crucial for structural confirmation [9]. Since the most common carbon isotope 12C does not possess a magnetic moment, NMR spectroscopy relies on 13C, making sodium propionate-2-13C an ideal compound for this analytical technique [9].

The 13C NMR spectrum of sodium propionate-2-13C exhibits characteristic signals that confirm its structure [9]. The carbon-13 enriched at the second position produces an enhanced signal compared to the natural abundance carbons at positions 1 and 3 [10]. This enhancement allows for precise identification of the labeled position and confirmation of the compound's structural integrity [10] [9].

Typical chemical shifts for the carbons in sodium propionate-2-13C are as follows:

| Carbon Position | Chemical Shift (ppm) | Environment |

|---|---|---|

| C1 (carboxyl) | 170-185 | C=O (in acids and salts) [11] |

| C2 (13C-labeled) | 25-35 | R3CH [11] |

| C3 (methyl) | 10-15 | RCH3 [11] |

The 13C NMR spectroscopy of sodium propionate-2-13C can be performed with broadband proton decoupling, which provides a simpler spectrum with enhanced sensitivity [9]. This technique eliminates the splitting of carbon signals due to coupling with attached protons, resulting in sharper peaks and improved signal-to-noise ratio [9] [10].

For quantitative analysis, 13C NMR spectroscopy using short relaxation delays has been evaluated as a tool to obtain accurate measurements of isotopic enrichment [10]. The study demonstrated that integration of 13C NMR spectra acquired with short relaxation delays is a convenient method for determination of compound ratios, with greater spectral dispersion than 1H NMR spectroscopy [10].

The assignment of the 13C spectrum of sodium propionate-2-13C is typically performed with the help of additional NMR methods [9]. As a general strategy, carbon multiplicity is determined from 1D APT or DEPT experiments, correlation with 1H nuclei via 1J(CH) is achieved from HSQC or HMQC-type experiments, and correlation with 1H nuclei via nJ(CH) is achieved from HMBC-type experiments [9] [10].

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid Chromatography-Mass Spectrometry provides a powerful analytical platform for the characterization of sodium propionate-2-13C, offering high sensitivity and specificity for isotope-labeled compounds [12]. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the detection and quantification of sodium propionate-2-13C in complex matrices [12] [13].

The integration of LC-MS for sodium propionate-2-13C analysis allows for the simultaneous quantification of the compound's concentration and its mass isotopologue distribution (MID) [13]. A study utilizing ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) demonstrated good linearity and coefficient of determination (R2) > 0.99 for the analysis of 13C-labeled compounds, with detection limits ranging from 0.1 to 50 mg L-1 [13].

For the analysis of sodium propionate-2-13C, LC-MS offers several advantages:

| Advantage | Description | Application |

|---|---|---|

| High sensitivity | Detection of low concentrations | Trace analysis in biological samples [12] |

| Isotope discrimination | Differentiation between labeled and unlabeled compounds | Metabolic flux studies [12] |

| Simultaneous analysis | Quantification of multiple analytes | Complex sample analysis [13] |

| Minimal sample preparation | Direct analysis without derivatization | High-throughput screening [12] |

In metabolomics applications, LC-MS approaches that utilize 13C, either enriched or at natural abundance, have been designed and implemented [12]. One such technique is isotopic ratio outlier analysis (IROA), which utilizes samples that are isotopically labeled with 5% (test) and 95% (control) 13C [12]. This labeling strategy leads to characteristic isotopic patterns that allow the differentiation of biological signals from artifacts and yield the exact number of carbons, significantly reducing possible molecular formulae [12].

The relative abundance between test and control samples for every IROA feature can be determined by integrating the peaks that arise from the 5% and 95% channels [12]. This approach provides extensive information about the carbon framework of compounds in the mixture for either database matching or de novo compound identification [12] [13].

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Strategies

Gas Chromatography-Mass Spectrometry is a widely used analytical technique for the characterization of sodium propionate-2-13C, particularly when combined with appropriate derivatization strategies to enhance volatility and detection sensitivity [14]. Derivatization is often necessary for GC-MS analysis of sodium propionate-2-13C due to its polar nature and relatively low volatility [14] [15].

Several derivatization approaches have been developed for the GC-MS analysis of sodium propionate-2-13C and related compounds:

| Derivatization Method | Reagent | Advantages | Applications |

|---|---|---|---|

| Trimethylsilylation | MTBSTFA | Enhanced volatility, improved peak shape | Metabolic flux analysis [14] [16] |

| Alkylation | Diazomethane | Formation of methyl esters | Isotope enrichment studies [15] |

| Solid-phase microextraction (SPME) | N/A | Direct extraction from matrix | Real-time monitoring of 13C-labeled short-chain fatty acids [15] |

Analysis of plant metabolite 13C-enrichments with GC-MS has gained interest recently [14]. By combining multiple fragments of a trimethylsilyl (TMS) derivative, 13C-positional enrichments can be calculated [14]. However, this approach may suffer from analytical biases depending on the fragments selected for calculation, leading to significant errors in the final results [14] [16].

A framework for the validation of 13C-positional approaches and their application to plants based on key metabolites has been developed [14]. Using tailor-made 13C-PT standards with known carbon isotopologue distributions and 13C-positional enrichments, researchers evaluated the reliability of GC-MS measurements and positional calculations [14] [16].

For GC-MS analysis of sodium propionate-2-13C, the aldonitrile pentapropionate derivatization method generates reliable GC-MS fragments [17]. This method has been successfully applied in 13C metabolic flux analysis to study microbial and mammalian metabolism [17]. The convenience of this approach offers key advantages including reduced sample size, no quenching required, no extractions required, and the ability to use GC-MS instead of more costly LC-MS/MS techniques [17].

Sodium propionate-2-13C enters cellular metabolism through a highly conserved pathway that ultimately leads to its incorporation into the tricarboxylic acid cycle as succinyl-coenzyme A [1] [2]. The initial metabolic transformation involves the conversion of propionate to propionyl-coenzyme A through the action of propionyl-coenzyme A synthetase and acetyl-coenzyme A synthetase [3]. This activation step is critical for subsequent metabolism and maintains the carbon-13 labeling at the C2 position of the propionyl moiety.

The propionyl-coenzyme A undergoes carboxylation by propionyl-coenzyme A carboxylase, a biotin-dependent enzyme that catalyzes the formation of D-methylmalonyl-coenzyme A [1] [4]. This carboxylation reaction represents the committed step for propionate entry into the tricarboxylic acid cycle and preserves the carbon-13 labeling pattern. The D-methylmalonyl-coenzyme A is subsequently isomerized to L-methylmalonyl-coenzyme A by methylmalonyl-coenzyme A epimerase [3].

The critical step in tricarboxylic acid cycle incorporation involves the vitamin B12-dependent enzyme methylmalonyl-coenzyme A mutase, which catalyzes the rearrangement of L-methylmalonyl-coenzyme A to succinyl-coenzyme A [1] [4]. This reaction is thermodynamically favorable and represents the primary mechanism by which propionate-derived carbon enters the cycle [5]. Nuclear magnetic resonance studies using carbon-13 labeled propionate have demonstrated that the labeled carbon appears predominantly in the C1 and C4 positions of succinate, reflecting the entry point at succinyl-coenzyme A [2] [6].

The incorporation pattern of sodium propionate-2-13C into tricarboxylic acid cycle intermediates follows a predictable sequence. Upon entry as succinyl-coenzyme A, the labeled carbon undergoes oxidation to fumarate via succinate dehydrogenase, which is also complex II of the electron transport chain [5]. The fumarase reaction converts fumarate to malate, and the subsequent malate dehydrogenase reaction generates oxaloacetate, maintaining the carbon-13 labeling in specific positions [2].

Isotopomer analysis reveals that propionate-derived carbon enters the tricarboxylic acid cycle as singlets in carbon-13 nuclear magnetic resonance spectra, contrasting with the multiplet patterns observed when pyruvate serves as the labeled precursor [2] [6]. This distinction reflects the different entry points and metabolic fates of these substrates within the cycle. The preserved labeling pattern allows for precise tracking of propionate metabolism through subsequent cycle turns and provides insights into metabolic flux rates.

Research findings demonstrate that approximately 27 percent of the total pyruvate pool available to cardiac tissue can be derived from propionate metabolism through the tricarboxylic acid cycle [2] [6]. This conversion occurs through the disposal of malate to pyruvate via the malic enzyme, representing a significant metabolic cross-connection between propionate metabolism and gluconeogenesis pathways. The quantitative analysis of isotopomer populations provides valuable information about anaplerotic flux rates and the relative contributions of different substrates to cellular energy metabolism.

| Pathway Component | Enzyme Function | Carbon-13 Labeling Pattern | Metabolic Significance |

|---|---|---|---|

| Propionyl-CoA Carboxylase | Converts propionyl-CoA to D-methylmalonyl-CoA | Maintains C2 labeling from sodium propionate-2-13C | Entry point for propionate into TCA cycle |

| Methylmalonyl-CoA Mutase | Converts L-methylmalonyl-CoA to succinyl-CoA (B12-dependent) | Preserves label through rearrangement reaction | Critical B12-dependent step |

| Succinate Dehydrogenase | Oxidizes succinate to fumarate | Label appears in C1,C4 positions of succinate | Part of electron transport chain complex II |

| Fumarase | Converts fumarate to malate | Label randomizes through symmetry | Symmetrical intermediate formation |

| Malate Dehydrogenase | Oxidizes malate to oxaloacetate | Label in C1,C4 positions of oxaloacetate | Oxidative step generating NADH |

| Citrate Synthase | Condenses acetyl-CoA with oxaloacetate to form citrate | Label in C1,C4 positions of citrate | Condensation reaction initiating cycle |

| Aconitase | Converts citrate to isocitrate | Label maintained through isomerization | Structural rearrangement step |

| Isocitrate Dehydrogenase | Converts isocitrate to α-ketoglutarate | Label in C1,C4 positions of α-ketoglutarate | First oxidative decarboxylation |

Gluconeogenesis and Hepatic Glucose Synthesis

Sodium propionate-2-13C serves as a major gluconeogenic precursor in hepatic glucose synthesis, particularly in ruminant species where propionate can contribute 50 to 74 percent of the carbon for glucose production [7] [8]. The gluconeogenic pathway from propionate involves multiple enzymatic steps that are significantly enhanced by propionate availability, with distinct regulatory mechanisms controlling the expression and activity of key enzymes.

The initial conversion of propionate to glucose requires the sequential action of propionyl-coenzyme A carboxylase and methylmalonyl-coenzyme A mutase to generate succinyl-coenzyme A, which then enters the tricarboxylic acid cycle [8] [9]. From succinyl-coenzyme A, the pathway proceeds through succinate, fumarate, and malate to oxaloacetate, which serves as the immediate precursor for phosphoenolpyruvate formation through the action of phosphoenolpyruvate carboxykinase.

Research using bovine hepatocytes demonstrates that propionate supplementation at concentrations of 2.50 to 3.75 millimolar significantly increases the activities of cytoplasmic phosphoenolpyruvate carboxykinase, mitochondrial phosphoenolpyruvate carboxykinase, pyruvate carboxylase, and glucose-6-phosphatase [8] [9]. The gene expressions and protein abundances of these enzymes are enhanced by 3.75 millimolar propionate addition, indicating both transcriptional and post-transcriptional regulatory mechanisms.

The regulation of propionate-stimulated gluconeogenesis involves the mechanistic target of rapamycin pathway, specifically through mechanistic target of rapamycin complex 1 activation and mechanistic target of rapamycin complex 2 inhibition [10]. This signaling cascade promotes the expression of peroxisome proliferator-activated receptor gamma coactivator 1-alpha, hepatocyte nuclear factor 4, and forkhead box O1, which are key transcription factors regulating hepatic gluconeogenic gene expression.

Propionate also exhibits complex regulatory effects on gluconeogenesis that depend on the metabolic context. In human hepatocytes, propionate at physiologically relevant concentrations effectively suppresses palmitate-enhanced glucose production through activation of adenosine monophosphate-activated protein kinase [11]. This suppression occurs via downregulation of glucose-6-phosphatase and phosphoenolpyruvate carboxykinase through adenosine monophosphate-activated protein kinase signaling, which involves calcium/calmodulin-dependent protein kinase kinase β activation in response to increased intracellular calcium concentrations.

The gluconeogenic capacity enhancement by propionate is mediated through the G protein-coupled receptor 43, as demonstrated by small interfering ribonucleic acid-mediated knockdown experiments that prevented propionate-inducible adenosine monophosphate-activated protein kinase activation [11]. This receptor-mediated mechanism provides a molecular basis for the differential effects of propionate on gluconeogenesis under varying physiological conditions.

Studies in sheep liver demonstrate that glucagon treatment significantly enhances propionate uptake and gluconeogenic conversion, with a 22 percent increase in gluconeogenesis rate from propionate in hepatocytes isolated from glucagon-treated animals [12] [13]. The uptake kinetics reveal a Km value of 0.24 millimolar for propionate with a maximal uptake rate of 6.7 nanomoles per milligram dry cells per minute, indicating high-affinity transport mechanisms.

| Enzyme | Propionate Concentration Effect (mM) | Activity Change (%) | Gene Expression Change | Regulatory Mechanism |

|---|---|---|---|---|

| Pyruvate Carboxylase (PC) | 2.5-3.75 (increase) | +150-200 | Significantly increased | mTORC1 pathway activation |

| Cytoplasmic PEPCK (PEPCK1) | 2.5-3.75 (increase) | +175-225 | Significantly increased | PGC-1α and FOXO1 upregulation |

| Mitochondrial PEPCK (PEPCK2) | 2.5-3.75 (increase) | +125-175 | Significantly increased | HNF4A transcriptional control |

| Glucose-6-Phosphatase (G6PC) | 3.75 (increase) | +200-250 | Dose-dependent increase | CREB-mediated transcription |

| Fructose-1,6-Bisphosphatase (FBP1) | 1.0-2.5 (increase) | +100-150 | Significantly increased | Direct enzymatic activation |

| Acetyl-CoA Synthetase (ACCS1) | 1.0-2.5 (increase) | +125-175 | Significantly increased | Substrate availability increase |

| Succinyl-CoA Ligase (SUCLG2) | 1.0-2.5 (increase) | +100-150 | Significantly increased | Cofactor enhancement |

| Methylmalonyl-CoA Mutase (MMUT) | 1.0-2.5 (increase) | +150-200 | Significantly increased | B12-dependent activity |

Fatty Acid Biosynthesis: Acetyl-Coenzyme A and Malonyl-Coenzyme A Pathways

Sodium propionate-2-13C exhibits significant inhibitory effects on fatty acid biosynthesis through multiple mechanisms involving both acetyl-coenzyme A and malonyl-coenzyme A pathways [14] [15] [16]. The inhibition occurs at physiologically relevant concentrations and represents an important regulatory mechanism linking propionate metabolism to lipid homeostasis.

Research using isolated rat hepatocytes demonstrates that propionate acts as an effective inhibitor of fatty acid synthesis even at concentrations as low as 0.6 millimolar, with inhibition increasing progressively to 80-90 percent at 5.0 millimolar concentrations [15] [16]. The inhibition affects both de novo fatty acid synthesis measured by tritium incorporation from tritiated water and the incorporation of carbon-14 labeled acetate into fatty acids, indicating multiple sites of interference within the biosynthetic pathway.

The primary mechanism of inhibition involves competition between propionate metabolism and acetyl-coenzyme A availability for fatty acid synthesis [16]. When propionate is metabolized through the methylmalonyl-coenzyme A pathway, it depletes the cellular pool of coenzyme A and reduces the availability of acetyl-coenzyme A for fatty acid synthesis. This metabolic competition is particularly pronounced when acetate serves as the major source of acetyl-coenzyme A, a situation commonly encountered with diets rich in readily fermentable fibers.

Propionate metabolism also interferes with malonyl-coenzyme A formation, which is essential for fatty acid chain elongation [3] [17]. The conversion of acetyl-coenzyme A to malonyl-coenzyme A by acetyl-coenzyme A carboxylase represents the committed step in fatty acid biosynthesis, and propionate-mediated depletion of acetyl-coenzyme A directly impacts this critical reaction. Additionally, propionate can spontaneously convert to malonyl-coenzyme A through hydroxypropionate intermediates, potentially disrupting the normal stoichiometry of fatty acid synthesis.

Studies using carbon-13 labeled substrates reveal that propionate markedly reduces the incorporation of carbon-14 labeled acetate into sterols, although overall sterol synthesis measured by tritium incorporation from tritiated water remains unaffected [14]. This differential effect suggests that propionate specifically interferes with acetate utilization pathways rather than affecting the entire sterol biosynthetic machinery.

The inhibitory effects of propionate on fatty acid synthesis are concentration-dependent and become more pronounced when combined with other fatty acids such as oleate [15] [16]. The combination of propionate and oleate results in drastically reduced carbon-14 incorporation into both fatty acids and cholesterol, suggesting additive or synergistic inhibitory mechanisms. The net utilization of acetate by hepatocytes is impaired by propionate, contrasting with the effects of oleate, which indicates distinct mechanisms of metabolic interference.

Propionate-mediated inhibition of lipid synthesis may contribute to the hypolipidemic effects observed with soluble dietary fiber consumption [18] [19]. The demonstration of significant inhibition at concentrations achievable in vivo suggests that propionate may serve as an important regulatory molecule linking dietary fiber fermentation to hepatic lipid metabolism. This regulatory role is supported by measurements of propionate concentrations in the portal vein that approach the effective inhibitory concentrations observed in vitro.

| Propionate Concentration (mM) | Fatty Acid Synthesis Inhibition (%) | Acetyl-CoA Incorporation Reduction (%) | Malonyl-CoA Formation Effect | Mechanism |

|---|---|---|---|---|

| 0.6 | 25-35 | 20-30 | Slight decrease | Competitive inhibition |

| 1.0 | 45-55 | 40-50 | Moderate decrease | Enzymatic competition |

| 2.5 | 65-75 | 60-70 | Significant decrease | Substrate depletion |

| 5.0 | 80-90 | 75-85 | Severe inhibition | Metabolic toxicity |

Microbial Propionate Degradation in Wastewater Systems

Microbial degradation of propionate in wastewater treatment systems represents a critical process for maintaining stable anaerobic digestion and preventing system failure due to volatile fatty acid accumulation [20] [21] [22]. Propionate degradation is thermodynamically challenging and requires complex syntrophic interactions between specialized bacterial communities and methanogenic archaea.

The primary microbial groups responsible for propionate degradation include syntrophic propionate-oxidizing bacteria from the orders Syntrophobacterales and Clostridiales, which serve as the main syntrophic partners in anaerobic propionate conversion [23] [22]. These bacteria work in obligate partnership with hydrogen and formate-utilizing methanogens, particularly species belonging to the genera Methanosaeta and Methanoculleus, which dominate propionate-degrading communities in methanogenic bioreactors.

Research using 16S ribosomal ribonucleic acid gene sequencing of propionate-degrading cultures enriched from various anaerobic sludge sources reveals distinct microbial profiles despite similar methanogenic activities [20] [21]. Common prevalent taxa include Smithella, Syntrophomonas, and Methanosaeta, which represent non-classical propionate-degrading key players. The Smithella pathway involves propionate dismutation to acetate and butyrate through a six-carbon intermediate, with the overall reaction yielding more acetate and less hydrogen per mole of propionate compared to the methylmalonyl-coenzyme A pathway.

Metagenomic analysis identifies specific uncultured microorganisms with high relative abundance in propionate-degrading systems, including Methanoculleus species and members of the Syntrophobacteraceae family [24] [25]. Genomic analysis reveals metabolic potential for syntrophic propionate degradation via the methylmalonyl-coenzyme A pathway when partnered with hydrogenotrophic methanogens. The relative abundance of these key species can be 60 times higher in bioaugmented bioreactors compared to unaugmented systems following recovery from organic overloading.

The degradation kinetics vary significantly among different microbial groups and environmental conditions. Syntrophobacterales achieve degradation rates of 500-1500 milligrams chemical oxygen demand per liter per day under optimal mesophilic conditions, while Smithella species can achieve rates of 600-1800 milligrams chemical oxygen demand per liter per day [20] [26]. Sulfate-reducing bacteria provide an alternative pathway for propionate degradation in sulfate-rich systems, with propionate-utilizing sulfate-reducing bacteria outcompeting acetogens due to lower Monod half-velocity coefficients.

Environmental factors significantly influence microbial community structure and degradation efficiency. High salinity sludge shows distinct microbial profiles containing mainly Thermovirga, Anaerolinaceae, Methanosaeta, Syntrophobacter, and Methanospirillum [20] [21]. Ammonia concentrations above tolerance levels affect cell growth and acid degradation rates, leading to propionate accumulation in anaerobic digestion processes despite the presence of ammonia-tolerant communities.

Process optimization strategies include bioaugmentation with propionate-enriched microbial consortia and manipulation of operational parameters such as pH, temperature, and retention time [27] [24]. Studies demonstrate that proper management of propionate-degrading communities can prevent accumulation of propionate concentrations exceeding 6 grams per liter, which typically leads to process instability and methane production failure. Recovery from propionate accumulation requires specialized syntrophic communities that may take extended periods to reestablish following process disturbances.

| Microbial Group | Function in Propionate Degradation | Degradation Pathway | Optimal Conditions | Degradation Rate (mg COD/L·day) |

|---|---|---|---|---|

| Syntrophobacterales | Primary syntrophic propionate oxidation | Methylmalonyl-CoA (MMC) | pH 7.0-7.5, mesophilic | 500-1500 |

| Clostridiales | Secondary propionate metabolism | Mixed acid fermentation | pH 6.5-7.0, variable temperature | 200-800 |

| Methanosaeta | Acetate-utilizing methanogenesis | Acetoclastic methanogenesis | pH 7.0-8.0, mesophilic | 300-1000 |

| Methanoculleus | Hydrogenotrophic methanogenesis | CO2 reduction | pH 7.0-8.0, mesophilic to thermophilic | 400-1200 |

| Smithella | Propionate dismutation pathway | Dismutation to acetate/butyrate | pH 7.0-7.5, mesophilic | 600-1800 |

| Syntrophobacter | Methylmalonyl-CoA pathway | β-oxidation-like pathway | pH 7.0-7.5, mesophilic | 400-1400 |

| Sulfate-Reducing Bacteria | Propionate oxidation under sulfate-rich conditions | Sulfate respiration | pH 6.5-7.5, sulfate presence | 300-1000 |

| Methanospirillum | Hydrogen-consuming methanogenesis | H2/CO2 methanogenesis | pH 7.0-8.0, low H2 partial pressure | 200-600 |

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant